3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
Bicyclo[3.1.1]heptane derivatives are a class of compounds that have been studied for their potential as high-energy density compounds (HEDCs) . These compounds often contain an aza nitrogen atom and nitro substituent .
Synthesis Analysis
While specific synthesis methods for “3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol” are not available, similar bicyclic structures have been synthesized using various catalysts . For instance, the conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton has been reported using imine photochemistry .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, base-catalyzed deuterium exchange reactions of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptan-2-one have been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the density, heat of sublimation, and impact sensitivity of bicyclo[3.1.1]heptane derivatives were estimated by electrostatic potential analysis of the molecular surface .
Scientific Research Applications
Synthesis of Bicyclic Morpholines
Bridged bicyclic morpholines, including structures similar to 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol, have been identified as crucial building blocks in medicinal chemistry. These compounds are highlighted for their achiral nature and similarity in lipophilicity to morpholine, indicating their potential in drug design and synthesis (Walker et al., 2012).
Applications in Drug Discovery
Various azabicyclo compounds have been synthesized and evaluated for their potential applications in drug discovery. For instance, substituted 3-azabicyclo[3.2.0]heptanes have been developed as attractive building blocks, employing common chemicals and showcasing their utility in the synthesis of pharmacologically active compounds (Denisenko et al., 2017).
Versatile Intermediates for Asymmetric Synthesis
Azabicyclo[3.1.0]hexane-1-ols, which share structural similarities with this compound, have been recognized as versatile intermediates. They have been used in the asymmetric synthesis of biologically active compounds, showcasing their potential in creating pharmacologically relevant products (Jida et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol are currently unknown. This compound is structurally similar to other bicyclo[3.1.1]heptane derivatives , which have been studied for their potential biological activities.
Mode of Action
The mode of action of 3-(2-Azidoethyl)-3-azabicyclo[31It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, similar to other small organic molecules .
Properties
IUPAC Name |
3-(2-azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-11-10-1-2-12-4-6-3-7(5-12)8(6)13/h6-8,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUZLIFRNWVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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